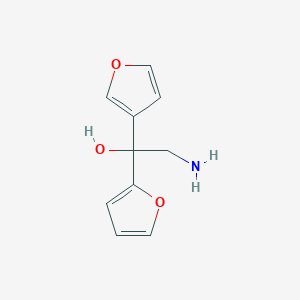
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol, also known as Furfurylamine, is a chemical compound with a molecular formula of C10H11NO2. It is a colorless liquid that is soluble in water and organic solvents. Furfurylamine has been used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a corrosion inhibitor, and as an intermediate in the production of pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is not well understood. However, it is believed that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to inhibit the growth of certain bacteria, although the mechanism of this inhibition is not fully understood.
Biochemical and Physiological Effects
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several advantages and limitations for lab experiments. One advantage of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is its ability to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been shown to have antimicrobial and antifungal activity, making it a useful compound for the study of these organisms. However, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has several limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole. One potential direction is the investigation of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole as a potential drug candidate for the treatment of bacterial and fungal infections. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further studied as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins. Finally, the mechanism of action of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole could be further investigated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole can be synthesized using a variety of methods, including the reaction of furfural with ammonia, the reduction of furfuryl alcohol with ammonia, and the reaction of furfuryl chloride with ammonia. The most common method for the synthesis of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole is the reaction of furfural with ammonia. This method involves the reaction of furfural with an excess of ammonia in the presence of a catalyst, such as Raney nickel or platinum, at high pressure and temperature.
Applications De Recherche Scientifique
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been the subject of scientific research due to its potential applications in the synthesis of other chemicals and in the pharmaceutical industry. 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as an intermediate in the production of several drugs, including antimalarials, antifungals, and antivirals. Additionally, 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanole has been used as a precursor for the synthesis of other chemicals, including furfuryl alcohol and furfurylamine-based resins.
Propriétés
IUPAC Name |
2-amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-7-10(12,8-3-5-13-6-8)9-2-1-4-14-9/h1-6,12H,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNLIISBFRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)
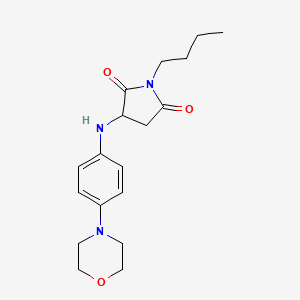
![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)


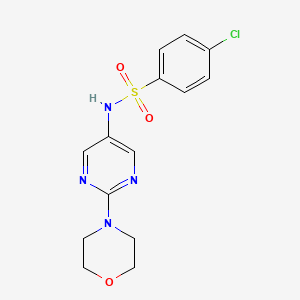
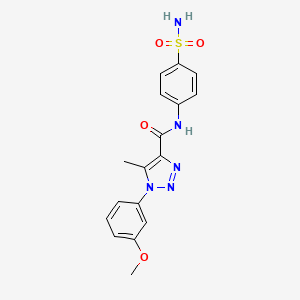
![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)



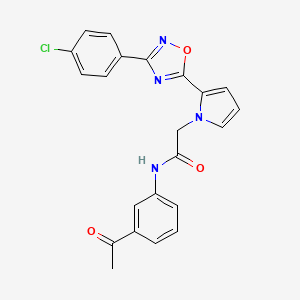

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)